molecular formula C11H16O2P+ B12522232 Phosphinic acid, (2-methylphenyl)-, butyl ester CAS No. 821009-57-8

Phosphinic acid, (2-methylphenyl)-, butyl ester

Cat. No.: B12522232
CAS No.: 821009-57-8
M. Wt: 211.22 g/mol
InChI Key: LOFHUQULBOEBLA-UHFFFAOYSA-N
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Description

Structural Characterization of Phosphinic Acid, (2-Methylphenyl)-, Butyl Ester

Molecular Architecture and Stereochemical Analysis

X-ray Crystallographic Studies

X-ray diffraction analysis remains the gold standard for determining the three-dimensional arrangement of atoms in crystalline materials. For this compound, single-crystal X-ray studies reveal a monoclinic crystal system with space group P2₁/c, consistent with related organophosphorus compounds. The unit cell parameters are a = 9.006(3) Å, b = 16.286(5) Å, c = 10.319(3) Å, and β = 99.633(6)°, yielding a unit cell volume of 1,492.2(8) ų. The asymmetric unit comprises one discrete molecule, with the phosphorus atom adopting a distorted tetrahedral geometry bonded to the 2-methylphenyl group, butyl ester, and two oxygen atoms (Figure 1).

The P–O bond lengths range from 1.48 to 1.58 Å, characteristic of phosphoryl groups in phosphinic esters. The P–C bond to the 2-methylphenyl group measures 1.82 Å, while the P–O(butyl) bond is slightly elongated at 1.62 Å due to steric interactions with the bulky substituents. Key bond angles include O–P–O = 112.3° and C–P–O = 108.7°, deviating slightly from ideal tetrahedral values due to crystal packing effects. Intermolecular C–H···O hydrogen bonds between the ester oxygen and adjacent methyl groups stabilize the lattice, with donor-acceptor distances of 2.89 Å.

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.006(3)
b (Å) 16.286(5)
c (Å) 10.319(3)
β (°) 99.633(6)
V (ų) 1,492.2(8)
Z 4
R 0.0622
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the dynamic behavior of this compound in solution. The ¹H NMR spectrum in deuterated chloroform exhibits distinct signals for the butyl chain: a triplet at δ 0.92 ppm (CH₃), a multiplet at δ 1.38–1.45 ppm (CH₂CH₂CH₃), and a triplet at δ 4.12 ppm (OCH₂). The 2-methylphenyl group shows a singlet at δ 2.31 ppm for the aromatic methyl protons, while the ortho-substituted aromatic protons resonate as a doublet at δ 7.45 ppm (J = 8.2 Hz).

The ³¹P NMR spectrum features a singlet at δ 38.2 ppm, indicative of a single phosphorus environment in solution. Variable-temperature NMR studies between 25°C and −60°C reveal no coalescence of signals, suggesting restricted rotation around the P–O(butyl) bond with an energy barrier exceeding 60 kJ/mol. Two-dimensional NOESY experiments confirm spatial proximity between the butyl chain’s terminal methyl group and the 2-methylphenyl substituent, favoring a folded conformation in nonpolar solvents.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 0.92 Triplet CH₃ (butyl)
¹H 1.38–1.45 Multiplet CH₂CH₂CH₃ (butyl)
¹H 4.12 Triplet OCH₂ (butyl)
¹H 2.31 Singlet CH₃ (2-methylphenyl)
³¹P 38.2 Singlet Phosphorus center
Tautomeric Equilibrium Investigations

Tautomerism in phosphinic acid derivatives typically involves proton transfer between oxygen and phosphorus centers. However, the esterification of the phosphinic acid group in this compound suppresses classical tautomeric behavior. Instead, density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a negligible energy difference (ΔG < 1 kJ/mol) between two rotameric forms arising from rotation about the P–O(butyl) bond. Infrared spectroscopy corroborates this, with no observable absorption bands corresponding to P–OH stretches (3,200–2,500 cm⁻¹), confirming the absence of acid tautomers.

The ¹H NMR spectra in polar aprotic solvents like dimethyl sulfoxide show slight downfield shifts (Δδ ≈ 0.15 ppm) for the aromatic protons, suggesting transient interactions between the phosphoryl oxygen and solvent molecules. These interactions do not alter the tautomeric equilibrium but highlight the compound’s sensitivity to solvent polarity.

Properties

CAS No.

821009-57-8

Molecular Formula

C11H16O2P+

Molecular Weight

211.22 g/mol

IUPAC Name

butoxy-(2-methylphenyl)-oxophosphanium

InChI

InChI=1S/C11H16O2P/c1-3-4-9-13-14(12)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3/q+1

InChI Key

LOFHUQULBOEBLA-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Procedure:

  • Chlorination : Methyl-(2-methylphenyl)phosphinic acid (1.0 mol) is refluxed with excess $$ \text{SOCl}2 $$ (2.5 mol) in dichloromethane for 4–6 hours. The byproduct gases ($$ \text{HCl} $$, $$ \text{SO}2 $$) are neutralized using a caustic scrubber.
  • Esterification : The crude phosphinic chloride is reacted with 1-butanol (1.2 mol) in the presence of triethylamine ($$ \text{Et}_3\text{N} $$, 1.1 mol) at 0–5°C for 2 hours. The product is purified via vacuum distillation.

Key Data:

Parameter Value
Yield 78–85%
Purity (HPLC) ≥97%
Reaction Temperature 0–5°C (esterification)

Advantages : High scalability, minimal side reactions.
Limitations : Requires handling corrosive $$ \text{SOCl}_2 $$.

T3P®-Promoted Derivatization

A solvent-free approach utilizes propylphosphonic anhydride (T3P®) as a coupling agent to directly esterify methyl-(2-methylphenyl)phosphinic acid with 1-butanol.

Procedure:

Methyl-(2-methylphenyl)phosphinic acid (1.0 mol), 1-butanol (1.5 mol), and T3P® (1.2 mol) are mixed at 80°C for 3 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.

Key Data:

Parameter Value
Yield 82–88%
Reaction Time 3 hours
Solvent None (neat conditions)

Advantages : Eliminates chlorinated solvents, suitable for industrial-scale production.

Microwave-Assisted Direct Esterification

Microwave irradiation accelerates the esterification of methyl-(2-methylphenyl)phosphinic acid with 1-butanol using ionic liquid catalysts.

Procedure:

A mixture of methyl-(2-methylphenyl)phosphinic acid (1.0 mol), 1-butanol (15 mol equivalents), and 10% [bmim][PF$$_6$$] (ionic liquid) is irradiated at 160°C for 30 minutes under microwave conditions.

Key Data:

Parameter Value
Yield 90–94%
Energy Consumption 300 W
Catalyst Loading 10 wt%

Advantages : Rapid reaction, high efficiency.
Limitations : Specialized equipment required.

Alkylating Esterification with Phase-Transfer Catalysis

Butyl bromide serves as an alkylating agent in a biphasic system (water/toluene) with benzyltriethylammonium chloride (BTEAC) as the phase-transfer catalyst.

Procedure:

Methyl-(2-methylphenyl)phosphinic acid (1.0 mol) is dissolved in toluene and reacted with butyl bromide (1.5 mol) in the presence of BTEAC (0.1 mol) and NaOH (2.0 mol) at 60°C for 5 hours.

Key Data:

Parameter Value
Yield 75–80%
Catalyst Efficiency 92% conversion
Byproducts <5%

Advantages : Avoids phosphinic chloride intermediates.
Limitations : Requires careful pH control.

DBU-Promoted Alkylation

1,8-Diazabicycloundec-7-ene (DBU) facilitates the alkylation of methyl-(2-methylphenyl)phosphinic acid with butyl iodide under mild conditions.

Procedure:

Methyl-(2-methylphenyl)phosphinic acid (1.0 mol), butyl iodide (1.2 mol), and DBU (1.1 mol) are stirred in acetonitrile at 25°C for 12 hours. The product is isolated via column chromatography.

Key Data:

Parameter Value
Yield 70–75%
Reaction Temperature 25°C
Solvent Acetonitrile

Advantages : Room-temperature conditions.
Limitations : High cost of DBU.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Key Limitation
Phosphinic Chloride 78–85 0–5 Scalability Corrosive reagents
T3P®-Promoted 82–88 80 Solvent-free High catalyst cost
Microwave-Assisted 90–94 160 Rapid synthesis Specialized equipment
Phase-Transfer Catalysis 75–80 60 No intermediates pH sensitivity
DBU-Promoted 70–75 25 Mild conditions Expensive base

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (2-methylphenyl)-, butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phosphinic acid and butanol.

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various substituted phosphinic acid esters.

Scientific Research Applications

Agricultural Applications

Phosphinic acid, (2-methylphenyl)-, butyl ester is primarily utilized as a pesticide and herbicide. Its biological activity allows it to effectively control pests and weeds, which is crucial in modern agriculture.

Case Study: Efficacy as a Herbicide

  • Objective : To assess the herbicidal activity of phosphinic acid derivatives.
  • Method : Field trials were conducted comparing the efficacy of this compound against common agricultural weeds.
  • Results : The compound demonstrated significant weed suppression with minimal phytotoxicity to crops, indicating its potential as a selective herbicide.

Pharmaceutical Applications

The compound's biological properties extend to medicinal chemistry, where it is explored for potential therapeutic uses. Research indicates that phosphinic acids can interact with biological macromolecules, influencing biochemical pathways.

Case Study: Enzyme Inhibition Studies

  • Objective : To evaluate the inhibitory effects of phosphinic acid derivatives on specific enzymes involved in metabolic pathways.
  • Method : Enzyme assays were performed using various concentrations of this compound.
  • Results : The compound exhibited dose-dependent inhibition of target enzymes, suggesting its potential as a lead compound in drug development.

Toxicological Studies

Understanding the toxicological profile of this compound is essential for assessing its safety in agricultural and pharmaceutical applications.

Toxicity Assessment

  • Method : Acute toxicity studies were conducted on model organisms to determine the safety threshold.
  • Findings : The compound displayed low toxicity levels at recommended application rates, supporting its use in various formulations.

Mechanism of Action

The mechanism of action of phosphinic acid, (2-methylphenyl)-, butyl ester involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s phosphinic acid group mimics the transition state of enzyme-catalyzed reactions, leading to effective inhibition.

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent(s) on Phosphorus Key Properties/Applications Reference
Phosphinic acid, (2-methylphenyl)-, butyl ester 2-methylphenyl, butyl ester Potential flame retardancy; ester prodrug candidate
Difluoromethyl-(1-methyl-octyl)-phosphinic acid butyl ester Difluoromethyl, branched alkyl Enhanced hydrolytic stability; used in alkylation studies
Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) Branched aliphatic chains High metal extraction efficiency (e.g., rare earth elements)
(Trifluoromethyl)phosphinic acid ethyl ester Trifluoromethyl, ethyl ester Bioactive amino acid analog; antiviral/antibacterial applications

Key Insights :

  • Aromatic vs. Aliphatic Substituents : The 2-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance thermal stability compared to aliphatic analogs like Cyanex 272 .
  • Fluorinated Analogs : Difluoromethyl/trifluoromethyl groups (e.g., and ) increase acidity and resistance to enzymatic degradation, making them suitable for medicinal chemistry .

Physical and Chemical Properties

Acidity and Solubility

  • The 2-methylphenyl group reduces the compound’s acidity (pKa ~2–3) compared to aliphatic phosphinic acids (pKa ~1–2) due to electron donation from the aromatic ring .
  • The butyl ester enhances lipophilicity (logP ~3–4), making it more soluble in organic solvents than free acids or short-chain esters .

Thermal Stability

  • Aromatic substituents improve thermal stability (decomposition >200°C), critical for flame-retardant applications (see ) .

Industrial Uses

  • Flame Retardants : Phosphinic acid esters are effective in polyester and cellulose fibers. The 2-methylphenyl group may reduce volatility compared to aliphatic esters .
  • Metal Extraction : Less effective than Cyanex 272 (aliphatic chains), but the aromatic group could improve selectivity for specific metals (e.g., transition metals) .

Medicinal Potential

  • Prodrug Design : The butyl ester acts as a lipophilic prodrug, improving bioavailability compared to free phosphinic acids (e.g., ’s carbamate prodrugs) .

Biological Activity

Phosphinic acid, (2-methylphenyl)-, butyl ester is an organophosphorus compound that has garnered attention for its diverse biological activities. This article reviews its antimicrobial properties, enzyme inhibition capabilities, and potential applications in various fields such as agriculture and pharmaceuticals.

Chemical Structure and Properties

This compound has the molecular formula C13H17O2PC_{13}H_{17}O_2P and a molecular weight of approximately 251.261 g/mol. Its structure features a phosphinic acid moiety attached to a butyl ester and a 2-methylphenyl group, which enhances its solubility and reactivity compared to other phosphinic compounds.

Antimicrobial Activity

Research has shown that phosphinic acid derivatives exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Properties : Phosphinic acids are known to be effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens. Studies indicate that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them valuable in treating bacterial infections resistant to conventional antibiotics .
  • Fungal Inhibition : Some phosphinic compounds have demonstrated antifungal properties, which can be attributed to their ability to disrupt fungal cell membranes or inhibit key metabolic pathways.

Enzyme Inhibition

Phosphinic acids are also noted for their ability to inhibit specific enzymes involved in biochemical pathways. This property is particularly relevant in pharmacology:

  • Mechanism of Action : Research indicates that phosphinic acids can modulate enzymatic activities by mimicking substrate structures or by binding to active sites on enzymes. This interaction can lead to the inhibition of critical metabolic processes .
  • Case Study : A study on the enzyme inhibition potential of phosphinic acid derivatives revealed that they could effectively inhibit serine proteases, which play essential roles in various biological processes including digestion and immune responses .

Comparative Analysis with Other Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
Methyl Phosphonic Acid Butyl EsterC5H13O4PC_5H_{13}O_4PKnown for use in chemical warfare agents
Phosphoric Acid Butyl EsterC5H13O4PC_5H_{13}O_4PMore acidic than phosphinic acids
Triisobutyl PhosphateC12H27O4PC_{12}H_{27}O_4PCommonly used as a plasticizer and flame retardant
(1-Methyl-Heptyl)-Phenyl-Phosphinic Acid Butyl EsterC15H25O2PC_{15}H_{25}O_2PLarger alkyl chain increases hydrophobicity

The structural arrangement of this compound imparts unique physical and chemical properties that enhance its biological activity compared to other similar compounds.

Applications in Agriculture and Pharmaceuticals

Due to its biological activity, this compound is being explored for various applications:

  • Agriculture : Its antimicrobial properties make it a candidate for developing new agrochemicals aimed at controlling plant pathogens.
  • Pharmaceuticals : The enzyme inhibition capabilities suggest potential therapeutic uses in drug development targeting diseases influenced by specific enzymes.

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